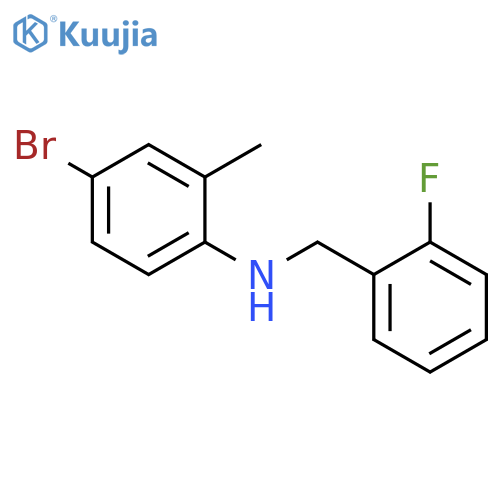Cas no 1019603-65-6 (4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

1019603-65-6 structure
商品名:4-Bromo-N-(2-fluorobenzyl)-2-methylaniline
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-BroMo-N-(2-fluorobenzyl)-2-Methylaniline, 97%
- 4-bromo-N-[(2-fluorophenyl)methyl]-2-methylaniline
- AKOS000229227
- 1019603-65-6
- 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline
-
- MDL: MFCD11142078
- インチ: InChI=1S/C14H13BrFN/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
- InChIKey: ZKCRQHUNVUUWPU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1NCC2=CC=CC=C2F)Br
計算された属性
- せいみつぶんしりょう: 293.02154g/mol
- どういたいしつりょう: 293.02154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 12Ų
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F400823-250mg |
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline |
1019603-65-6 | 97 | 250mg |
RMB 2681.60 | 2025-02-21 | |
| Cooke Chemical | F400823-1g |
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline |
1019603-65-6 | 97 | 1g |
RMB 8585.60 | 2025-02-21 |
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1019603-65-6 (4-Bromo-N-(2-fluorobenzyl)-2-methylaniline) 関連製品
- 153797-65-0(n-(3-fluoro-2-methyl-phenyl)-formamide)
- 1747-80-4(2-Fluoro-N-phenyl-benzamide)
- 1629-19-2(Benzenecarbothioamide,4-fluoro-N-phenyl-)
- 172078-30-7(1H-Indole,6-fluoro-2,3-dihydro-7-methyl-)
- 175277-93-7(2-Amino-6-fluorobenzylamine)
- 14994-35-5(Benzenamine,4-fluoro-N,N,2,6-tetramethyl-)
- 1629-25-0(Benzenecarbothioamide,N-(4-fluorophenyl)-)
- 2343-22-8(5-Fluoroindoline)
- 2343-23-9(6-fluoro-2,3-dihydro-1H-indole)
- 199526-98-2(4,6-Difluoroindoline)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
